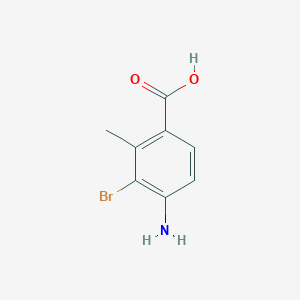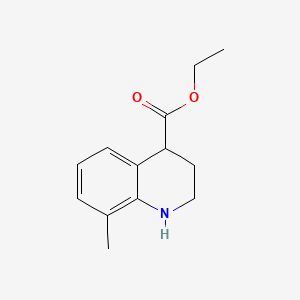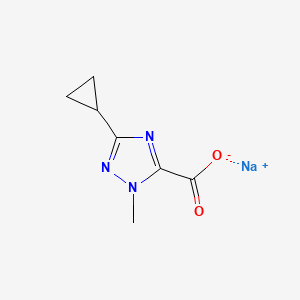
sodium3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C7H9N3O2Na It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can yield different triazole derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: A parent compound with a wide range of applications in medicinal chemistry.
3-Cyclopropyl-1-methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
Sodium 1,2,4-triazole-5-carboxylate: Another sodium salt derivative with comparable reactivity.
Uniqueness: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H8N3NaO2 |
|---|---|
Poids moléculaire |
189.15 g/mol |
Nom IUPAC |
sodium;5-cyclopropyl-2-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Na/c1-10-6(7(11)12)8-5(9-10)4-2-3-4;/h4H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
IKFHEZXEJLWSDS-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=NC(=N1)C2CC2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


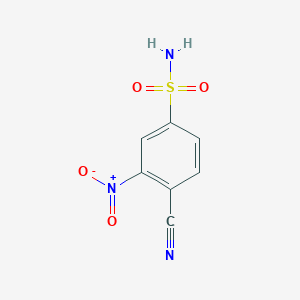
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)
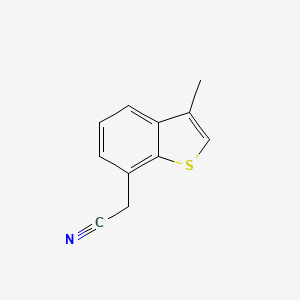
![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)

![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
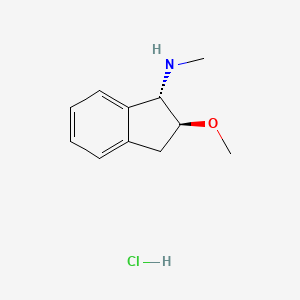
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)

![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
